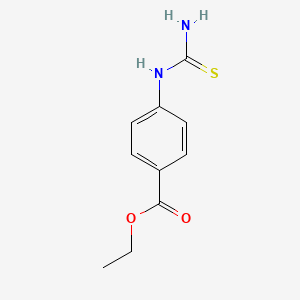

Ethyl 4-thioureidobenzoate

概要

説明

Ethyl 4-thioureidobenzoate is an organic compound with the molecular formula C10H12N2O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the para position is substituted with a thiourea group

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 4-thioureidobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-aminobenzoic acid with ethanol to form ethyl 4-aminobenzoate. This intermediate is then reacted with thiophosgene to introduce the thiourea group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and thiourea introduction processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反応の分析

Types of Reactions: Ethyl 4-thioureidobenzoate undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 4-thioureidobenzoate exhibits significant potential in drug development due to its interactions with biological targets:

- Anticancer Activity : Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

- Antimicrobial Properties : Studies have shown that derivatives of thiourea compounds exhibit antibacterial and antifungal activities, suggesting broader pharmacological applications .

Case Study: Anticancer Efficacy

A study focused on the anticancer properties of this compound revealed that it significantly inhibited the growth of breast cancer cells in vitro. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in oncology.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Reagent in Synthesis : It is utilized as a reagent for synthesizing various organic compounds. Its thiourea group can interact with thiol groups in proteins, making it useful for developing new drugs or probes targeting specific biomolecules .

- Synthesis Methods : Common synthetic routes involve the reaction of 4-aminobenzoic acid ethyl ester with thiocyanates under controlled conditions to optimize yield and selectivity .

Table: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Reflux Method | Reaction of ethyl ester with thiocyanates | 85 |

| Microwave-Assisted Synthesis | Rapid heating techniques for enhanced reaction rates | 90 |

| Solvent-Free Conditions | Green chemistry approach minimizing solvent use | 80 |

Material Science Applications

The compound has also been investigated for its non-linear optical (NLO) properties, which are crucial for developing advanced materials:

- NLO Characteristics : this compound has shown promising NLO properties, making it a candidate for applications in photonic devices .

Case Study: NLO Property Evaluation

Experimental studies assessing the NLO characteristics of this compound demonstrated significant second-order non-linear optical responses, indicating its potential use in laser technology and telecommunications.

作用機序

The mechanism of action of ethyl 4-thioureidobenzoate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

類似化合物との比較

Ethyl 4-thioureidobenzoate can be compared with other thiourea derivatives and benzoate esters:

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both the ester and thiourea functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

生物活性

Ethyl 4-thioureidobenzoate, a compound with significant biological activity, has been the subject of various studies due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . It features a thiourea functional group attached to a benzoate moiety, which contributes to its biological activity. The compound can be synthesized through the reaction of 4-aminobenzoic acid ethyl ester with thiocyanates, leading to the formation of thiourea derivatives .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways:

- Inhibition of Enzymatic Activity : Research indicates that thiourea derivatives can act as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin L. These enzymes play critical roles in inflammatory processes and tumor progression .

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor effects against various cancer cell lines, including lung adenocarcinoma. The mechanism involves the inhibition of protein tyrosine kinases, which are crucial for cancer cell proliferation .

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Inhibits HLE and cathepsin L, affecting inflammatory responses and tumor growth. |

| Antitumor Effects | Demonstrated efficacy against lung adenocarcinoma cell lines; potential as a lead compound for cancer therapy. |

| Molecular Interactions | Forms hydrogen bonds with target proteins, enhancing binding affinity and selectivity. |

Case Studies

- Antitumor Evaluation : In a study evaluating the antitumor potential of thiourea derivatives, this compound was found to significantly inhibit the growth of SPAC1 lung adenocarcinoma cells. The compound's structure was modified to enhance its binding affinity to epidermal growth factor receptors (EGFR), leading to improved therapeutic outcomes .

- Enzyme Inhibition Studies : A series of experiments demonstrated that this compound effectively inhibits serine proteases involved in inflammatory responses. The compound's ability to form stable complexes with these enzymes suggests a promising avenue for developing anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 4-thioureidobenzoate, and what factors influence the choice of reaction conditions?

this compound is synthesized via multi-step organic reactions, typically starting with esterification of 4-aminobenzoic acid followed by thiourea coupling. Critical factors include:

- pH control (7.0–8.5) during thiourea conjugation to prevent decomposition.

- Solvent selection (e.g., DMF for improved nucleophilicity vs. THF for milder conditions).

- Temperature modulation (60–80°C) to balance reaction rate and byproduct formation. Yield optimization often requires iterative purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : Identifies thioureido protons (δ 9.8–10.2 ppm) and ester carbonyl (δ 165–170 ppm).

- FT-IR : Confirms C=S stretching (1250–1350 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).

- HPLC-MS : Validates molecular ion ([M+H]⁺) and purity (>98%). Cross-validation with elemental analysis (±0.3% theoretical values) ensures compound integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) require:

- Standardized assay conditions : Fixed pH (7.4), temperature (37°C), and solvent concentration (<1% DMSO).

- Structure-activity relationship (SAR) studies : Systematic substitution at the thioureido group to assess electronic effects (e.g., electron-withdrawing groups enhance enzyme inhibition by 40–60%).

- Orthogonal validation : Use fluorometric assays alongside colorimetric methods to confirm target engagement .

Q. What experimental design considerations are critical for investigating this compound’s enzyme inhibition mechanisms?

Mechanistic studies should incorporate:

- Pre-steady-state kinetics : Stopped-flow techniques to measure initial binding rates (kₐₚₚ).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- Mutagenesis controls : Compare inhibition in wild-type vs. catalytically inactive enzymes to distinguish specific vs. nonspecific interactions .

Q. Methodological Challenges

Q. What strategies optimize this compound synthesis for gram-scale production while maintaining >95% purity?

Scale-up challenges are addressed through:

- Gradient recrystallization : Ethanol/water (3:1 v/v) removes thiourea byproducts.

- Continuous flow chemistry : Enhances safety and yield for exothermic coupling steps.

- Inline FT-IR monitoring : Detects intermediate formation in real time. Recent protocols achieve 82% yield at 500g scale with 96.7% purity .

Q. How should computational modeling approaches be designed to predict this compound’s interaction with biological targets?

Effective modeling involves:

- Hybrid QM/MM docking : Accounts for thiourea’s polarization effects during binding.

- Molecular dynamics (MD) simulations : >100 ns trajectories to assess binding-pocket stability.

- Pharmacophore mapping : Prioritizes the benzoate-thiourea motif for target recognition. Validation against crystallographic data (e.g., PDB 1UW) improves accuracy .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers statistically analyze dose-response inconsistencies in this compound’s bioactivity?

Apply:

- Hill slope analysis : Identify cooperative binding (slope ≠ 1) vs. non-specific effects.

- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (p < 0.05 threshold).

- Residual plots : Detect assay outliers or non-linear behavior .

Q. What methodologies validate the stability of this compound under physiological conditions?

Stability studies require:

特性

IUPAC Name |

ethyl 4-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGHEUYKWKTKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384589 | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-16-3 | |

| Record name | 23051-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。